

protocol for CK2 inhibitor screening with a peptide substrate

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Compound of Interest

Casein Kinase 2 Substrate
Peptide

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Application Notes and Protocols for CK2 Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell cycle regulation, apoptosis, and signal transduction. Its dysregulation has been implicated in various diseases, most notably cancer, making it a prominent target for therapeutic intervention. The development of specific and potent CK2 inhibitors is a key focus in drug discovery. This document provides a detailed protocol for a fluorescence polarization (FP)-based assay for the high-throughput screening of CK2 inhibitors using a peptide substrate. FP is a homogeneous technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner, making it an ideal method for studying kinase-inhibitor interactions.

Principle of the Fluorescence Polarization Assay

The fluorescence polarization assay for CK2 inhibitor screening is a competitive binding assay. It relies on the principle that a small, fluorescently labeled peptide substrate (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to



the much larger CK2 enzyme, its rotational motion is significantly slowed, leading to an increase in fluorescence polarization. In the presence of a competitive inhibitor, the inhibitor will bind to the ATP-binding site of CK2, preventing the binding of the fluorescent tracer. This results in a decrease in fluorescence polarization, which is proportional to the inhibitory activity of the compound.

Data Presentation

Table 1: Biochemical Parameters for CK2 Kinase Assay

Parameter	Value	Reference
Peptide Substrate	RRRDDDSDDD	[1]
Fluorescent Label	5-FAM (5-Carboxyfluorescein)	N/A
Recombinant Human CK2α	Full-length, His-tagged	[2]
Km for Peptide Substrate	~60 μM	[3]
Km for ATP	~0.26 μM	[4]

Table 2: IC50 Values of Common CK2 Inhibitors



Inhibitor	IC50 (nM)	Assay Conditions	Reference
Silmitasertib (CX- 4945)	1	Recombinant human CK2 holoenzyme	[5]
SGC-CK2-1	4.2 (CK2α), 2.3 (CK2α')	Recombinant human CK2	[6]
TBB (4,5,6,7- Tetrabromobenzotriaz ole)	130	Recombinant human CK2	[7]
DMAT (2- Dimethylamino- 4,5,6,7- tetrabromobenzimidaz ole)	130	Recombinant human CK2	[7]
Ellagic Acid	30	Recombinant human CK2	N/A
Quinalizarin	40	Recombinant human CK2	N/A
IQA (1- Isoquinolinecarboxami de)	2100	Recombinant human CK2	[5]
CK2-IN-7	N/A	Cell-based assay	[7]
CIGB-300	N/A	Cell-based assay	[7]
CK2 inhibitor 2	0.66	Recombinant human CK2	[7]
CK2 inhibitor 3	280	Recombinant human CK2	[7]
CK2 inhibitor 4	3800	Recombinant human CK2	[7]
CK2-IN-10	N/A	Allosteric inhibitor	[7]



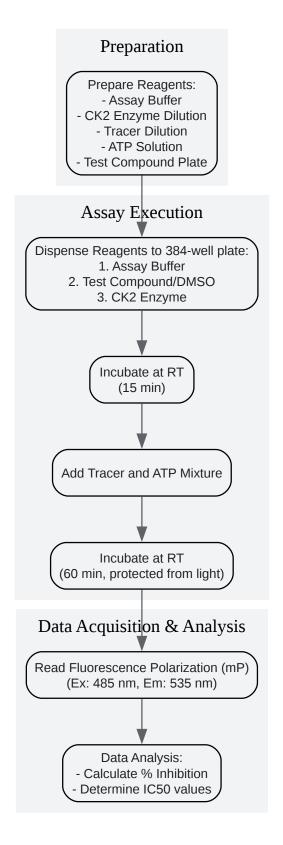
CK2-IN-12	800	Recombinant human CK2	[7]
CK2-IN-13	5.8	Recombinant human CK2	[7]
CK2-IN-14	36.7	Recombinant human CK2α	[7]
CK2-IN-15	0.051	Recombinant human CK2	[7]
PIM-1/CK2-IN-2	N/A	Dual inhibitor	[7]
HDAC/CK2-IN-1	3670	Recombinant human CK2	[7]

Experimental Protocols Materials and Reagents

- Recombinant Human CK2α: Full-length, purified protein (e.g., from baculovirus expression system).[2]
- Fluorescently Labeled Peptide Substrate (Tracer): 5-FAM-RRRDDDSDDD (custom synthesis).
- ATP: Adenosine 5'-triphosphate, disodium salt.
- Test Compounds: Dissolved in 100% DMSO.
- Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.
- Plate: Black, low-volume, 384-well non-binding surface microplate.
- Fluorescence Polarization Plate Reader: Capable of excitation at ~485 nm and emission at ~535 nm.



Experimental Workflow



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Caption: Workflow for CK2 inhibitor screening using a fluorescence polarization assay.

Detailed Protocol

- 1. Reagent Preparation:
- Assay Buffer: Prepare a stock solution of 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Brij-35.
- CK2 Enzyme: Thaw recombinant human CK2α on ice. Dilute the enzyme to the final desired concentration (e.g., 5-10 nM) in Assay Buffer. The optimal concentration should be determined empirically by titration to achieve a stable and significant FP window.
- Fluorescent Tracer: Prepare a stock solution of the 5-FAM-RRRDDDSDDD peptide in DMSO (e.g., 1 mM). Dilute the tracer in Assay Buffer to the final working concentration (e.g., 10 nM).
 The optimal concentration should be the lowest possible to give a stable and robust fluorescence signal.
- ATP Solution: Prepare a stock solution of ATP in water (e.g., 10 mM). Dilute to the final working concentration (e.g., 10 μM, near the Km for ATP) in Assay Buffer.
- Test Compounds: Prepare serial dilutions of test compounds in 100% DMSO in a separate plate.
- 2. Assay Procedure (384-well format):
- Dispense Reagents:
 - Add 5 μL of Assay Buffer to all wells.
 - Add 0.2 μL of test compound in DMSO or DMSO alone (for control wells) to the appropriate wells.
 - \circ Add 5 μ L of diluted CK2 enzyme to all wells except the "no enzyme" control wells.
- First Incubation:



- Mix the plate gently and incubate for 15 minutes at room temperature to allow for inhibitorenzyme binding.
- Initiate Reaction:
 - Prepare a 2X solution of the fluorescent tracer and ATP in Assay Buffer.
 - Add 10 μL of the tracer/ATP mixture to all wells.
- Second Incubation:
 - Mix the plate gently and incubate for 60 minutes at room temperature, protected from light.
- Read Plate:
 - Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate filters (Excitation: 485 nm, Emission: 535 nm).
- 3. Data Analysis:
- Controls:
 - High Control (0% inhibition): Wells containing CK2, tracer, ATP, and DMSO.
 - Low Control (100% inhibition): Wells containing tracer, ATP, and DMSO (no enzyme).
- Calculate Percent Inhibition:

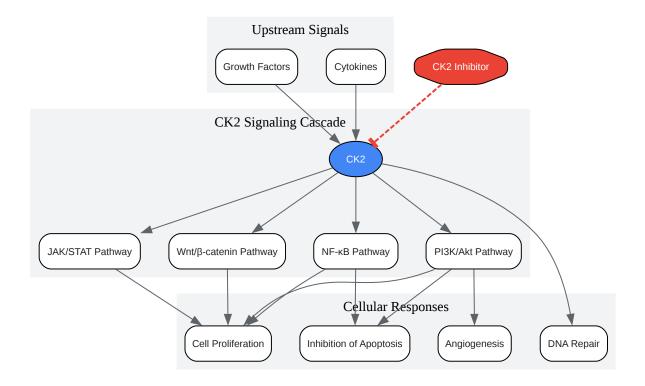
% Inhibition = 100 * (1 - (mPsample - mPlow control) / (mPhigh control - mPlow control))

- Determine IC50 Values:
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.

Mandatory Visualization



CK2 Signaling Pathway and Inhibition



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Caption: Simplified CK2 signaling pathway and the point of intervention by inhibitors.[8][9][10] [11][12]

Conclusion

The fluorescence polarization-based assay described herein provides a robust, sensitive, and high-throughput method for the screening and characterization of CK2 inhibitors. The detailed protocol and data presentation guidelines are intended to assist researchers in the successful implementation of this assay in their drug discovery efforts. The provided visualizations of the experimental workflow and the CK2 signaling pathway offer a clear conceptual framework for understanding the experimental design and the biological context of CK2 inhibition.



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